![molecular formula C11H15NO3 B2719662 4-[(4-Methoxyphenyl)amino]butanoic acid CAS No. 82924-67-2](/img/structure/B2719662.png)
4-[(4-Methoxyphenyl)amino]butanoic acid
Übersicht
Beschreibung
“4-[(4-Methoxyphenyl)amino]butanoic acid” is a compound with the molecular formula C11H15NO3 . It is also known as “4-(4-methoxyanilino)butanoic acid” and has a molecular weight of 209.24 .
Molecular Structure Analysis
The InChI code for “4-[(4-Methoxyphenyl)amino]butanoic acid” is 1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of “4-[(4-Methoxyphenyl)amino]butanoic acid” is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
4-[(4-Methoxyphenyl)amino]butanoic acid has been studied for its neuroprotective effects . It has been found to have potential as a candidate drug for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The main actions of this compound are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Inhibitory Activity Against Histone Deacetylases (HDACs)
This compound exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function has been linked to cancer and neurodegenerative diseases .
Chemical Chaperone Activity
4-[(4-Methoxyphenyl)amino]butanoic acid acts as a chemical chaperone . Chemical chaperones assist in the correct folding of proteins, which is crucial for their function. Misfolded proteins can lead to diseases such as Alzheimer’s and Parkinson’s .
Optimization for Medicinal Application
Due to the high doses of 4-[(4-Methoxyphenyl)amino]butanoic acid currently required for therapeutic efficacy, research is being conducted to optimize this compound for its effective medicinal application .
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies have been conducted on 4-[(4-Methoxyphenyl)amino]butanoic acid and its analogs . These studies help in understanding the relationship between the chemical structure of a molecule and its biological activity.
Industrial Production
4-[(4-Methoxyphenyl)amino]butanoic acid is produced industrially and is available for purchase . It is used in various research and development activities .
Wirkmechanismus
While the specific mechanism of action for “4-[(4-Methoxyphenyl)amino]butanoic acid” is not provided, similar compounds like 4-Phenylbutyric acid (4-PBA) are known to act as chemical chaperones. They ameliorate unfolded proteins and suppress their aggregation, which results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-[(4-Methoxyphenyl)amino]butanoic acid” and its derivatives could involve further optimization for medicinal application, given the high doses currently required for therapeutic efficacy . These compounds could potentially be viable therapeutic agents against neurodegenerative diseases .
Eigenschaften
IUPAC Name |
4-(4-methoxyanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPFLIUKOLTAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)amino]butanoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


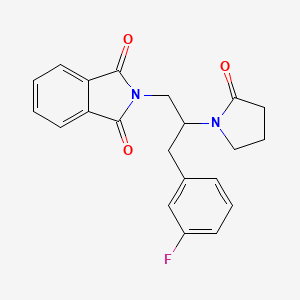
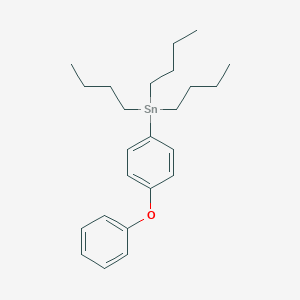
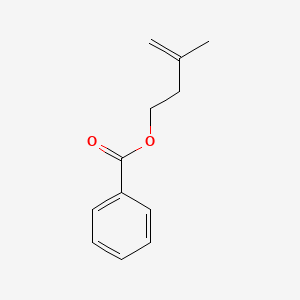
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)
![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)


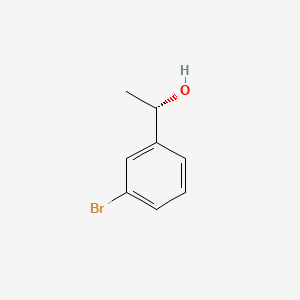

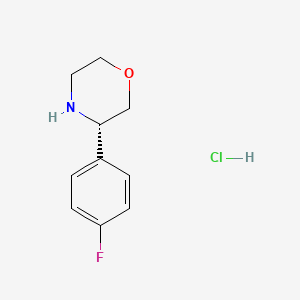
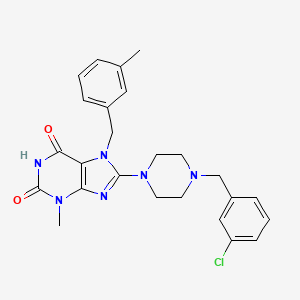

![N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2719599.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2719602.png)